![molecular formula C10H19NO B2752672 (2-(Aminomethyl)bicyclo[2.2.2]octan-2-yl)methanol CAS No. 2219371-07-8](/img/structure/B2752672.png)

(2-(Aminomethyl)bicyclo[2.2.2]octan-2-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

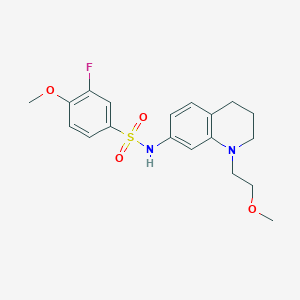

“(2-(Aminomethyl)bicyclo[2.2.2]octan-2-yl)methanol” is a chemical compound with the molecular formula C10H19NO and a molecular weight of 169.27 . It is also known by its CAS Number: 2219371-07-8 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H19NO/c11-6-10(7-12)5-8-1-3-9(10)4-2-8/h8-9,12H,1-7,11H2 . This indicates that the molecule consists of a bicyclo[2.2.2]octane structure with an aminomethyl group and a hydroxyl group attached to it .Scientific Research Applications

Atmospheric Chemistry and Environmental Impact

Methanol plays a significant role in atmospheric chemistry as the second most abundant volatile organic compound in the troposphere. Its dynamics involve major sources from living plants and sinks through reactions with hydroxyl radicals (OH). Research synthesizing micrometeorological methanol flux data across different ecosystems highlights the ecosystem-level bi-directional exchange of methanol, influencing atmospheric chemistry and potentially environmental management practices (Wohlfahrt et al., 2015).

Fixation and Preservation Techniques

The methacarn (methanol-Carnoy) fixation technique underscores methanol's utility in enhancing the shrinkage temperature of collagen, which is desirable for tissues to be embedded in paraffin. This application of methanol in Carnoy's fluid demonstrates its significance in histological and cytological studies, providing insights into the stabilization of helical conformations of proteins and the structural integrity of tissues (Puchtler et al., 1970).

Toxicology and Health Impact

The review on the toxicity of crude 4-methylcyclohexanemethanol (MCHM) and its constituents presents a comprehensive overview of methanol's low to moderate acute and subchronic oral toxicity. Despite its potential hazards, methanol's impact at plausible human exposures suggests a manageable toxicological risk, informing guidelines for safe consumption and handling (Paustenbach et al., 2015).

Methanol as a Fuel Source

Research into methanol's application as a fuel source, including its use in direct methanol fuel cells (DMFCs), highlights the challenges and advancements in leveraging methanol for energy recovery. The review of methanol crossover in DMFCs sheds light on the limitations and progress towards utilizing methanol more efficiently as an alternative energy source, contributing to sustainable transportation solutions (Heinzel & Barragán, 1999).

Safety and Hazards

Mechanism of Action

Target of Action

It’s worth noting that similar bicyclo [222]octane structures are found in a myriad of natural products such as atisanes and ent-atisanes, atisine-, denudatine-, as well as daphmanidin-type alkaloids .

Mode of Action

It’s known that similar structures have been used in the synthesis of biologically significant molecules such as platencin . Platencin, for instance, blocks FabF and FabH enzymes and exhibits broad-spectrum antibacterial activity against Gram-positive pathogens .

Biochemical Pathways

The related compound platencin is known to interfere with the fatty acid synthesis pathway by inhibiting the fabf and fabh enzymes .

Result of Action

For instance, platencin exhibits broad-spectrum antibacterial activity against Gram-positive pathogens .

Properties

IUPAC Name |

[2-(aminomethyl)-2-bicyclo[2.2.2]octanyl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO/c11-6-10(7-12)5-8-1-3-9(10)4-2-8/h8-9,12H,1-7,11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVVGISPGHQPFHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CCC1CC2(CN)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2752594.png)

![1-(Naphthalen-1-ylmethyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2752596.png)

![N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-nitrobenzamide;hydrochloride](/img/structure/B2752597.png)

![3-(Difluoromethyl)imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B2752598.png)

![3-Azetidinecarbonitrile, 1-[(2R)-2-aminopropyl]-](/img/structure/B2752600.png)

![5-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1H-indole](/img/structure/B2752601.png)

![N,2-Dimethyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]propanamide](/img/structure/B2752603.png)

![1-(2-fluorophenyl)-4-(1-(3-(o-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2752604.png)

![N-(3-chloro-4-methylphenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2752605.png)

![N-(4-{2-[(1,1-dioxidotetrahydrothien-3-yl)amino]-2-oxoethoxy}phenyl)-N-methylbenzamide](/img/structure/B2752608.png)

![5-Bromo-6-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B2752610.png)